(2Z)-3-phenyl-2-(pyridin-4-ylmethylidene)-3H-inden-1-one
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Overview
Description
MR-20496 is a synthetic compound belonging to the family of indolizinone derivatives It has been studied for its potential to inhibit human aromatase, an enzyme involved in the biosynthesis of estrogens
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MR-20496 involves the modification of the indolizinone core structureThe reaction conditions often involve the use of polar solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of MR-20496 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
MR-20496 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the indolizinone ring.
Substitution: Substitution reactions can introduce different substituents to the core structure, altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions to achieve the desired substitutions.
Major Products
The major products formed from these reactions include various substituted and oxidized derivatives of MR-20496, each with potentially different biological activities .
Scientific Research Applications
MR-20496 has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of indolizinone derivatives.
Biology: Investigated for its ability to inhibit aromatase, making it a potential candidate for studying estrogen biosynthesis.
Medicine: Explored for its potential use in the treatment of hormone-dependent cancers, such as breast cancer.
Industry: Potential applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
MR-20496 exerts its effects by inhibiting the enzyme aromatase, which is responsible for converting androgens to estrogens. The compound binds to the active site of the enzyme, preventing the conversion process and thereby reducing estrogen levels. This mechanism is particularly relevant in the context of hormone-dependent cancers, where reducing estrogen levels can help slow the growth of cancer cells .
Comparison with Similar Compounds
Similar Compounds
MR-20492: Another indolizinone derivative with similar aromatase inhibitory activity.
MR-20494: A closely related compound with a slightly different substitution pattern on the indolizinone ring.
Uniqueness
MR-20496 is unique due to its specific substitution pattern, which enhances its binding affinity to the aromatase enzyme. This makes it a more potent inhibitor compared to its analogs, MR-20492 and MR-20494 .
Properties
Molecular Formula |
C21H15NO |
---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
(2Z)-3-phenyl-2-(pyridin-4-ylmethylidene)-3H-inden-1-one |
InChI |
InChI=1S/C21H15NO/c23-21-18-9-5-4-8-17(18)20(16-6-2-1-3-7-16)19(21)14-15-10-12-22-13-11-15/h1-14,20H/b19-14- |
InChI Key |
ALLOQIRZHVQYIA-RGEXLXHISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C\2C3=CC=CC=C3C(=O)/C2=C\C4=CC=NC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)C2=CC4=CC=NC=C4 |
Origin of Product |
United States |
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